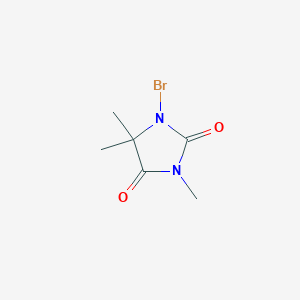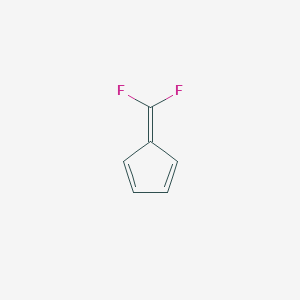
5-(Difluoromethylidene)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C6H4F2 It is a derivative of cyclopentadiene, where two hydrogen atoms are replaced by fluorine atoms at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)cyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, which is critical for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include fluorinated cyclopentadienones, hydrogenated cyclopentadienes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Difluoromethylidene)cyclopenta-1,3-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe for studying biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 5-(Difluoromethylidene)cyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: The parent compound, which lacks the fluorine atoms.
Methylcyclopentadiene: A derivative with a methyl group instead of fluorine.
Pentamethylcyclopentadiene: A highly substituted derivative with five methyl groups.
Uniqueness
5-(Difluoromethylidene)cyclopenta-1,3-diene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
67949-00-2 |
|---|---|
Fórmula molecular |
C6H4F2 |
Peso molecular |
114.09 g/mol |
Nombre IUPAC |
5-(difluoromethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C6H4F2/c7-6(8)5-3-1-2-4-5/h1-4H |
Clave InChI |
ROJOIYHXMXSEBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(F)F)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


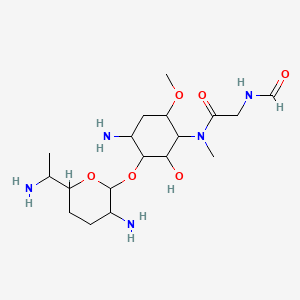
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
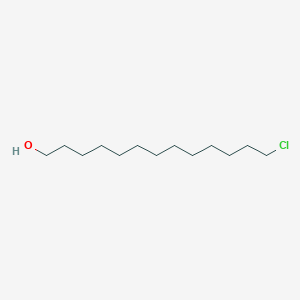
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
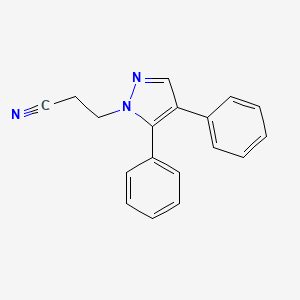

![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
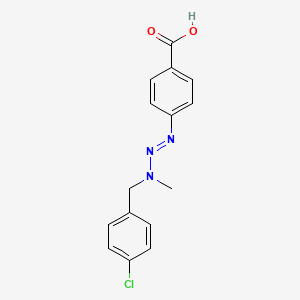


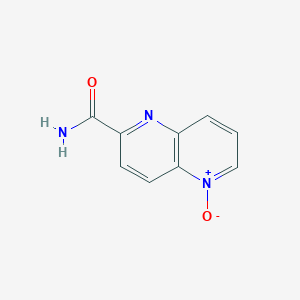
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)
